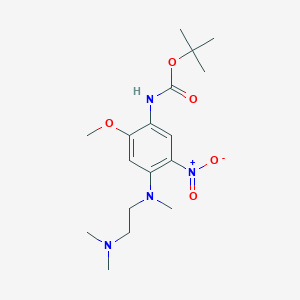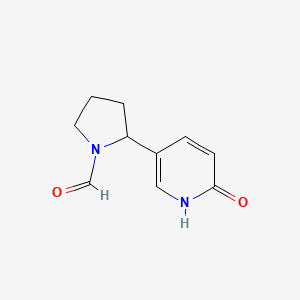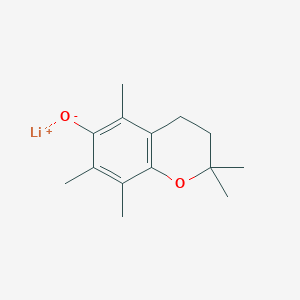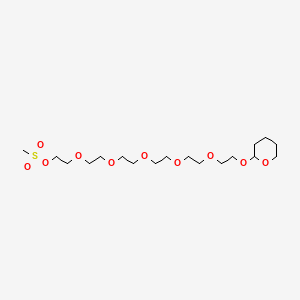
TAMRA-PEG4-Methyltetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA-PEG4-Methyltetrazine: is a compound that combines tetramethylrhodamine (TAMRA), a commonly used red fluorescent dye, with a methyltetrazine group. This compound is particularly useful in biological research for staining cells, tissues, biomarkers, or nanoparticles due to its peak fluorescence emission at 572-575 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of TAMRA-PEG4-Methyltetrazine involves the conjugation of TAMRA with a PEG4 linker and a methyltetrazine group. The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
PEGylation: The activated TAMRA is then reacted with a PEG4 linker to form TAMRA-PEG4.
Methyltetrazine Conjugation: Finally, the TAMRA-PEG4 is conjugated with methyltetrazine under mild conditions to form this compound
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions: : TAMRA-PEG4-Methyltetrazine primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) groups. This reaction is highly selective and does not require a catalyst or elevated temperatures .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) derivatives.
Conditions: The iEDDA reaction typically occurs under ambient conditions without the need for a catalyst
Major Products: : The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent adduct. This reaction is highly efficient and produces minimal by-products .
Applications De Recherche Scientifique
TAMRA-PEG4-Methyltetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the selective labeling of biomolecules.
Biology: Employed in fluorescence microscopy for imaging cells, tissues, and biomarkers.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications .
Mécanisme D'action
The mechanism of action of TAMRA-PEG4-Methyltetrazine involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing for the precise labeling and tracking of biomolecules. The fluorescence properties of TAMRA enable the visualization of these labeled molecules under a fluorescence microscope .
Comparaison Avec Des Composés Similaires
Similar Compounds
TAMRA-PEG4-Tetrazine: Similar in structure but lacks the methyltetrazine group.
Alexa Fluor® 555: Another red fluorescent dye with similar emission properties.
CF® 555 Dye: A spectrally similar dye used for similar applications
Uniqueness: : TAMRA-PEG4-Methyltetrazine is unique due to its combination of the TAMRA dye and the methyltetrazine group, which allows for rapid and selective bioorthogonal reactions. This makes it particularly useful for applications requiring high specificity and minimal background interference .
Propriétés
Formule moléculaire |
C42H45N7O8 |
|---|---|
Poids moléculaire |
775.8 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C42H45N7O8/c1-27-44-46-40(47-45-27)28-6-11-32(12-7-28)56-23-22-55-21-20-54-19-18-53-17-16-43-41(50)29-8-13-33(36(24-29)42(51)52)39-34-14-9-30(48(2)3)25-37(34)57-38-26-31(49(4)5)10-15-35(38)39/h6-15,24-26H,16-23H2,1-5H3,(H-,43,50,51,52) |
Clé InChI |
SPHPUTOWAPVULR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=[N+](C)C)C=C5OC6=C4C=CC(=C6)N(C)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)

![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)




![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)

